2-(Dimethylamino)ethyl 4-methylbenzenesulfonate 2-(Dimethylamino)ethyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 123091-15-6
VCID: VC7940499
InChI: InChI=1S/C11H17NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-8-12(2)3/h4-7H,8-9H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C
Molecular Formula: C11H17NO3S
Molecular Weight: 243.32 g/mol

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate

CAS No.: 123091-15-6

Cat. No.: VC7940499

Molecular Formula: C11H17NO3S

Molecular Weight: 243.32 g/mol

* For research use only. Not for human or veterinary use.

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate - 123091-15-6

Specification

CAS No. 123091-15-6
Molecular Formula C11H17NO3S
Molecular Weight 243.32 g/mol
IUPAC Name 2-(dimethylamino)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H17NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-8-12(2)3/h4-7H,8-9H2,1-3H3
Standard InChI Key HWKUGMWRLGPQBP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C

Introduction

Structural and Molecular Characteristics

2-(Dimethylamino)ethyl 4-methylbenzenesulfonate (CAS 123091-15-6) possesses the molecular formula C₁₁H₁₇NO₃S and a molecular weight of 243.32 g/mol. The structure comprises a 4-methylbenzenesulfonate group linked via an ester bond to a 2-(dimethylamino)ethyl chain. This arrangement confers both electrophilic (sulfonate) and nucleophilic (tertiary amine) reactivity, enabling diverse chemical transformations.

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the aromatic protons of the 4-methylbenzenesulfonate group resonate at δ 7.68–7.60 ppm (doublet) and δ 7.31–7.23 ppm (doublet), while the methylene protons adjacent to the sulfonate ester appear as a triplet at δ 4.40–4.32 ppm . The dimethylamino group’s protons are observed as a singlet at δ 2.25 ppm, consistent with tertiary amine environments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and 2-(dimethylamino)ethanol under anhydrous conditions. A typical procedure involves:

  • Dissolving 2-(dimethylamino)ethanol in dichloromethane.

  • Adding triethylamine as a base to scavenge HCl.

  • Dropwise addition of 4-methylbenzenesulfonyl chloride at 5–10°C to minimize side reactions.

  • Stirring the mixture for 1–4 hours at room temperature .

The reaction achieves yields of 72–87% after purification by aqueous workup and column chromatography .

Industrial Optimization

Industrial protocols scale this synthesis using continuous-flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

  • Molar ratio: 1:1.05 for 4-methylbenzenesulfonyl chloride to 2-(dimethylamino)ethanol.

  • Temperature: Maintained below 40°C to prevent ester hydrolysis.

  • Catalyst: Triethylamine (1.1 equiv) ensures complete conversion .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The sulfonate group acts as a leaving group in SN2 reactions, enabling substitution with nucleophiles such as azides, amines, and thiols. For example, reaction with sodium azide in dimethylformamide at 40–60°C yields azido derivatives, pivotal in click chemistry :
RSO3+N3RN3+SO32\text{RSO}_3^- + \text{N}_3^- \rightarrow \text{RN}_3 + \text{SO}_3^{2-}

Catalytic Hydrogenation

The dimethylamino group facilitates hydrogen bonding in catalytic reductions. Palladium on carbon (10–20 wt%) under hydrogen gas reduces azido intermediates to primary amines at 25°C :
RN3+3H2RNH2+NH3\text{RN}_3 + 3\text{H}_2 \rightarrow \text{RNH}_2 + \text{NH}_3

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to antineoplastic agents and neurotransmitter analogs. Its sulfonate ester group is displaced in Mitsunobu reactions to form carbon-oxygen bonds in drug candidates .

Polymer Chemistry

As a cross-linking agent, it enhances the thermal stability of epoxy resins. Incorporation into polymer backbones at 1–5 mol% improves glass transition temperatures by 15–20°C .

Organic Synthesis

Recent protocols employ it in C–H functionalization reactions. For instance, palladium-catalyzed coupling with aryl halides forms biaryl structures, central to ligand design .

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times to 10–15 minutes and improves yields to 90% by enhancing energy transfer .

Bioconjugation Applications

Functionalization of antibodies with azido derivatives enables site-specific labeling for cancer diagnostics .

Computational Modeling

Density functional theory (DFT) studies predict reaction pathways for sulfonate displacement, guiding catalyst design .

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